

(S)-2-Bromo-3-phenylpropionic acid IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(S)-2-Bromo-3-phenylpropionic acid
Cat. No.:	B015847

[Get Quote](#)

An In-depth Technical Guide to **(S)-2-Bromo-3-phenylpropionic acid**

Introduction

The IUPAC name for the compound is (S)-2-bromo-3-phenylpropanoic acid.

This technical guide provides a comprehensive overview of **(S)-2-bromo-3-phenylpropionic acid**, a halogenated carboxylic acid that serves as a crucial building block in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both a reactive bromine atom and a carboxylic acid group, makes it a versatile intermediate for creating more complex molecules, particularly in the development of pharmacologically active compounds. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its utility as a precursor in synthetic pathways.

Chemical and Physical Properties

(S)-2-Bromo-3-phenylpropionic acid is an aromatic compound valued for its role in research and development.^[1] Its properties are summarized in the table below for easy reference.

Property	Value	Source
IUPAC Name	(S)-2-bromo-3-phenylpropanoic acid	PubChem
CAS Number	35016-63-8	ChemicalBook[2]
Molecular Formula	C ₉ H ₉ BrO ₂	ChemScene[3]
Molecular Weight	229.07 g/mol	PubChem[4][5]
Canonical SMILES	C1=CC=C(C=C1)CC(C(=O)O)Br	PubChem[4]
InChI	InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m0/s1	PubChem
InChIKey	WDRSCFNERFONKUVOTSOKGWSA-N	PubChem
Appearance	White solid (typical)	Generic
Purity	≥95%	ChemScene[3]

Applications in Drug Development

(S)-2-Bromo-3-phenylpropionic acid is a significant intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[6] The presence of a reactive bromine atom at the alpha position to a carboxylic acid allows for a range of chemical transformations.

- Precursor to Biologically Active Molecules: It is a key starting material for synthesizing more complex molecules, such as enzyme inhibitors.[6] For instance, it is an intermediate in the preparation of Angiotensin-Converting Enzyme (ACE) inhibitors, which are used to treat hypertension.[7]
- Scaffold for Chemical Libraries: The dual reactivity of the molecule enables the generation of diverse chemical libraries for high-throughput screening in drug discovery campaigns.[6]

- Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for displacement by various nucleophiles to introduce functional groups like amines, hydroxides, and thiols.[6]

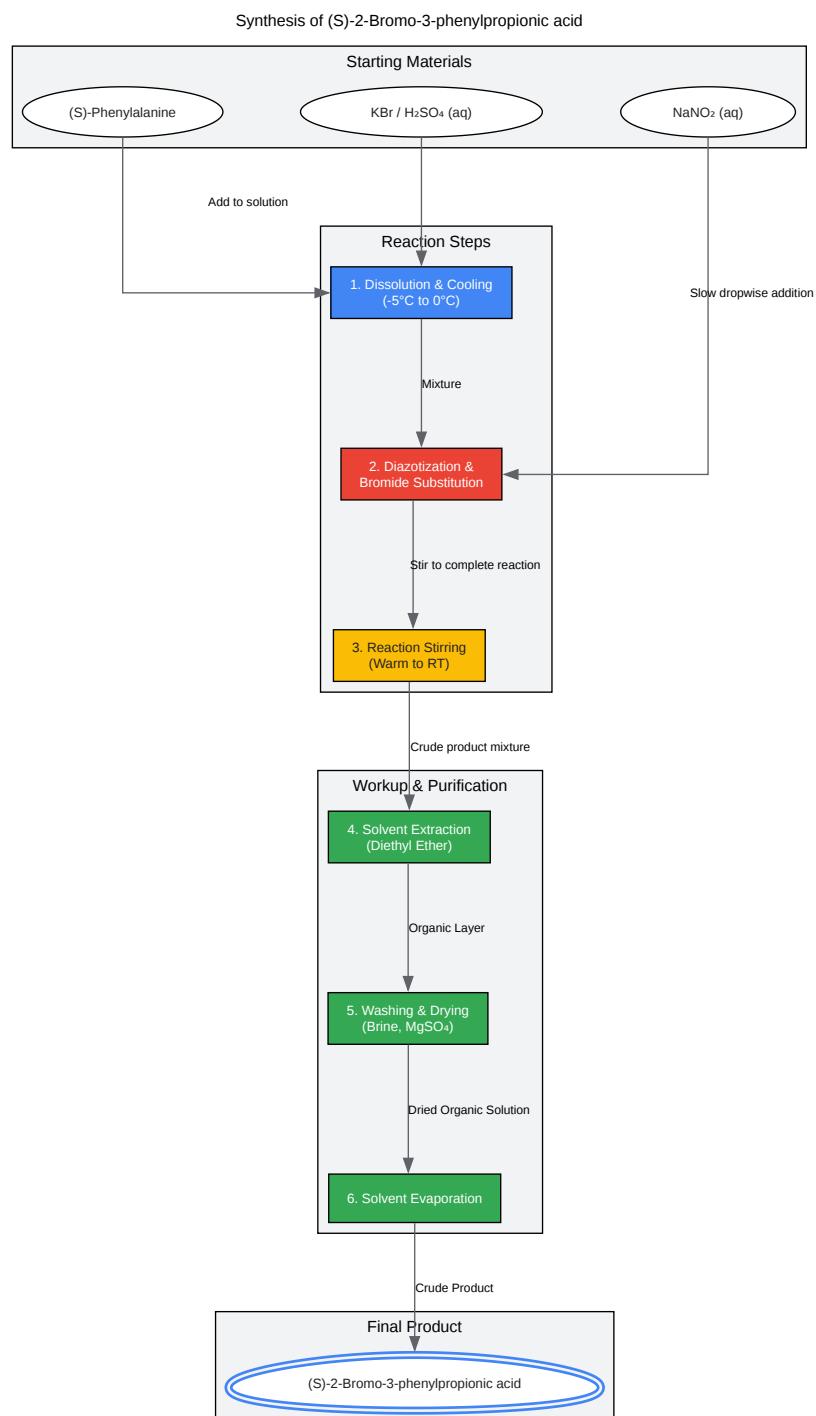
Experimental Protocols: Synthesis

A common and stereospecific method for preparing **(S)-2-bromo-3-phenylpropionic acid** is via the diazotization of (S)-phenylalanine (L-phenylalanine), followed by bromide substitution. The following protocol is adapted from established methods for the synthesis of the (R)-enantiomer.[7]

Objective: To synthesize **(S)-2-bromo-3-phenylpropionic acid** from (S)-phenylalanine.

Materials:

- (S)-Phenylalanine
- Potassium bromide (KBr) or Sodium bromide (NaBr)
- Sodium nitrite (NaNO₂)
- Sulfuric acid (H₂SO₄) or Hydrobromic acid (HBr)
- Diethyl ether or other suitable organic solvent for extraction
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Distilled water
- Ice bath


Procedure:

- Preparation of the Reaction Mixture: In a flask equipped with a magnetic stirrer, dissolve (S)-phenylalanine and potassium bromide in an aqueous solution of sulfuric acid (e.g., 2N).
- Cooling: Cool the flask in an ice bath to a temperature between -5°C and 0°C.

- **Diazotization and Bromination:** While vigorously stirring the cooled solution, slowly add a pre-chilled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 0°C during the addition to control the reaction rate and prevent side reactions.
- **Reaction Progression:** After the addition of sodium nitrite is complete, allow the reaction mixture to stir at 0°C for a specified period (e.g., 1-2 hours), and then let it slowly warm to room temperature over several hours.
- **Extraction:** Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.
- **Washing and Drying:** Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator.
- **Purification:** The resulting crude product can be further purified by recrystallization from a suitable solvent system to yield pure **(S)-2-bromo-3-phenylpropionic acid**.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthetic pathway described above.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. (S)-2-Bromo-3-phenylpropionic acid | 35016-63-8 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-2-Bromo-3-phenylpropionic acid | C9H9BrO2 | CID 11746403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]
- 7. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [(S)-2-Bromo-3-phenylpropionic acid IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b015847#s-2-bromo-3-phenylpropionic-acid-iupac-name\]](https://www.benchchem.com/product/b015847#s-2-bromo-3-phenylpropionic-acid-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com